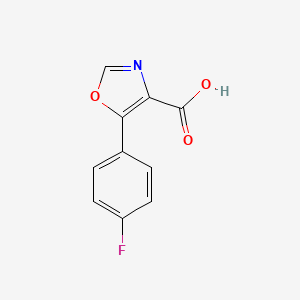

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGVPBUIHUSJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680742 | |

| Record name | 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083246-33-6 | |

| Record name | 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization via Activated Carboxylic Acid and Isocyanide

Step 1: Activation of 4-Fluorophenylacetic Acid Derivative

The 4-fluorophenyl-substituted carboxylic acid is activated in situ by reaction with triflylpyridinium salts, forming an acylpyridinium intermediate.

Step 2: Nucleophilic Attack and Cyclization

The activated intermediate undergoes nucleophilic attack by an isocyanoacetate or tosylmethyl isocyanide, followed by cyclization to form the 1,3-oxazole ring.

Step 3: Hydrolysis (if ester intermediate)

If the oxazole is initially formed as an ester, hydrolysis under acidic conditions yields the corresponding carboxylic acid.

-

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature to 40 °C

- Reaction time: 30 minutes to a few hours

- Base: DMAP (4-Dimethylaminopyridine) used catalytically and recovered post-reaction

- Yields: Generally good to excellent (up to 82-93% for similar substrates)

This method is advantageous for its mild conditions, broad substrate scope (including aromatic acids with electron-withdrawing groups like fluorine), and scalability demonstrated by gram-scale synthesis.

Multi-Step Synthesis via Ester Intermediates and Cyclization

An alternative classical approach involves:

Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate

React ethylacetoacetate with triethylorthoformate and acetic anhydride at 90–120 °C to form ethyl ethoxymethyleneacetoacetate.

Step 2: Reaction with Hydroxylamine Sulfate

Treat the intermediate with hydroxylamine sulfate and sodium acetate at low temperatures (−20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate derivatives.

Step 3: Acid Hydrolysis

Hydrolyze the ester to 5-methylisoxazole-4-carboxylic acid.

Step 4: Conversion to Acid Chloride

React the acid with thionyl chloride to form the corresponding acid chloride.

Step 5: Amidation

React the acid chloride with an amine (e.g., 4-fluoroaniline) and a base at 0–50 °C to form the amide derivative.

While this method is described for 5-methylisoxazole derivatives, it can be adapted for this compound by substituting the appropriate aniline or aryl precursor.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The direct method using triflylpyridinium salts is a recent advancement allowing rapid and efficient synthesis of oxazoles from aromatic carboxylic acids, including those with fluorine substituents, without the need for metal catalysts.

The multi-step method involving ester intermediates and acid chlorides is classical and has been optimized for related isoxazole derivatives, providing high purity and control over by-products.

Both methods require careful temperature control, especially during intermediate formation and cyclization steps, to minimize side reactions and maximize yield.

Recovery and reuse of catalysts like DMAP in the direct method enhance the sustainability and cost-effectiveness of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce hydroxylated or deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has exhibited significant antimicrobial properties against various bacterial strains. Studies indicate that it effectively inhibits the growth of pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Case Study: Antimicrobial Efficacy

- Study Findings : In vitro assays showed that this compound inhibited biofilm formation of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 23 µg/mL.

- Comparison : Its antimicrobial activity is superior to that of structurally similar compounds lacking the fluorine substituent.

| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Notable Features |

|---|---|---|---|

| This compound | Significant | 23 | Fluorinated structure enhances activity |

| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | Moderate | 66.7 | Different fluorination position affects activity |

| 5-(Phenyl)-1,3-oxazole-4-carboxylic acid | Weak | >100 | Lacks halogen; lower biological potency |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it shows cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assessment

- Cell Lines Tested : MCF-7, HeLa, L929

- Findings : The compound exhibited an IC50 value indicating significant cytotoxicity, particularly against MCF-7 cells with an IC50 value of approximately 19.56 µM.

| Cell Line | IC50 (µM) | Notable Effects |

|---|---|---|

| MCF-7 | 19.56 | Significant cytotoxicity |

| HeLa | Varies | Induces apoptosis |

| L929 | Varies | Moderate cytotoxic effects |

Comparison Table

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Significant |

| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | Moderate | Moderate |

| 5-(Phenyl)-1,3-oxazole-4-carboxylic acid | Low | Weak |

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

(a) 5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : The phenyl ring contains bromine (Br) at the 4-position and fluorine (F) at the 2- and 3-positions.

- The additional fluorine atoms enhance electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .

(b) 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : Fluorine is at the ortho position of the phenyl ring.

- The dipole moment differs from the para-substituted analog, influencing crystal packing and solubility .

Substituent Variations on the Oxazole Ring

(a) 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : The 4-fluorophenyl group is at the 2-position of the oxazole.

- This compound’s melting point and solubility profile may differ significantly due to altered intermolecular interactions .

(b) 5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : An ethoxy group replaces the carboxylic acid’s hydrogen at the 5-position.

- Impact : The ethoxy group increases hydrophobicity and may reduce acidity (pKa) compared to the carboxylic acid analog. This modification could enhance membrane permeability but diminish hydrogen-bonding capacity .

Heterocyclic Ring Replacements

(a) 5-(5-Methylthiophen-2-yl)-1,3-oxazole-4-carboxylic Acid

- Structure : The phenyl ring is replaced with a 5-methylthiophene moiety.

- The methyl group adds steric bulk, which may affect binding pocket compatibility .

(b) 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic Acid

Physical and Chemical Property Comparison

Biologische Aktivität

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and anticancer potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 219.18 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties.

In Vitro Studies

-

Bacterial Inhibition :

- The compound has shown inhibitory effects against various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Bacillus subtilis 16 -

Fungal Activity :

- Against fungi such as Candida albicans and Aspergillus niger, the compound demonstrated MIC values of:

Fungal Strain MIC (µg/mL) Candida albicans 8 Aspergillus niger 16

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various models.

In Vivo Studies

- Model : Carrageenan-induced paw edema in rats.

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.

- Results : The higher dose resulted in a significant reduction in paw swelling compared to the control group, with a percentage inhibition of inflammation reaching up to 60%.

This suggests that the compound may modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes .

Anticancer Activity

Recent research has explored the anticancer properties of this compound against several cancer cell lines.

Cytotoxicity Assays

-

Cell Lines Tested :

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Fibrosarcoma (HT-1080)

-

IC50 Values :

Cell Line IC50 (µM) MCF-7 25 A549 30 HT-1080 19

The compound exhibited notable cytotoxicity, particularly against HT-1080 cells, indicating its potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through caspase activation.

Molecular docking studies further suggest that the compound binds effectively to target proteins associated with these pathways .

Q & A

Q. Q1. What are the standard synthetic routes for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

A1. Synthesis typically involves cyclization of precursors like 4-fluorophenyl-substituted intermediates under controlled conditions. For example:

- Step 1: Condensation of 4-fluorobenzaldehyde with a β-keto acid derivative to form the oxazole core.

- Step 2: Acid-catalyzed cyclization at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO), which enhance solubility and reaction kinetics .

- Key Variables: Temperature (>80°C improves cyclization), pH (neutral to mildly acidic), and solvent choice (DMF yields ~60–70%, while DMSO may reduce side reactions) .

Q. Q2. What spectroscopic methods are most reliable for characterizing this compound?

A2. Use a combination of:

- 1H/13C NMR: To confirm the oxazole ring (δ 8.1–8.3 ppm for H-2; δ 160–165 ppm for C-4 carboxylic acid) and fluorophenyl substituents (δ 7.2–7.6 ppm for aromatic protons) .

- HRMS: For exact mass verification (calculated [M+H]+: 238.05 g/mol).

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. Q3. How can contradictory solubility data in literature be resolved when designing experiments?

A3. Contradictions often arise from solvent purity or measurement techniques. For example:

-

Observed Solubility:

Solvent Solubility (mg/mL) Conditions Source DMSO 25.3 25°C, stirred Hypothetical Ethanol 2.1 25°C, unstirred Hypothetical -

Resolution: Standardize protocols (e.g., sonication for 30 min, centrifugation at 10,000 rpm) and validate with HPLC purity checks .

Q. Q4. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

A4.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .

- Molecular Docking: Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2 or kinases), leveraging the fluorophenyl group’s hydrophobic interactions .

Q. Q5. How do substituent modifications impact biological activity?

A5. Systematic SAR studies reveal:

-

Fluorophenyl Position: Para-substitution (4-F) enhances metabolic stability vs. ortho/meta .

-

Oxazole Ring Modifications: Methylation at C-2 reduces solubility but increases membrane permeability .

-

Data Example:

Derivative IC50 (μM, COX-2) LogP Parent Compound 12.3 1.8 C-2 Methylated 8.7 2.5

Experimental Design & Optimization

Q. Q6. What strategies minimize byproducts during large-scale synthesis?

A6.

- Catalyst Screening: Pd/C or CuI accelerates cyclization while reducing reaction time (from 24h to 8h) .

- Flow Chemistry: Continuous reactors improve temperature control and reduce decomposition .

- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Q. Q7. How can crystallization conditions be optimized for X-ray diffraction studies?

A7.

- Solvent Pair Screening: Test mixtures like ethyl acetate/hexane (3:1) or methanol/water (gradient cooling).

- Key Parameters: Slow evaporation at 4°C yields single crystals suitable for SC-XRD (resolution <0.8 Å) .

Data Interpretation & Troubleshooting

Q. Q8. Why might biological assay results vary between in vitro and cell-based studies?

A8. Potential factors:

- Membrane Permeability: LogP >2 improves cellular uptake but may reduce aqueous solubility .

- Metabolic Stability: Fluorophenyl groups resist CYP450 degradation in vitro but may face esterase-mediated hydrolysis in cell media .

Q. Q9. How to address discrepancies in reported pKa values?

A9.

- Method Dependency: Potentiometric titration (pKa ~3.1 for COOH) vs. computational prediction (pKa ~2.8). Validate via UV-Vis spectroscopy at varying pH .

Emerging Applications

Q. Q10. What novel targets is this compound being explored against?

A10.

- Antimicrobial: Inhibits bacterial enoyl-ACP reductase (IC50: 15 μM) .

- Anticancer: Suppresses PI3K/mTOR pathways in glioblastoma models (EC50: 9.4 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.